1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
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Description
1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C15H18FN5O2 and its molecular weight is 319.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Utility in Heterocyclic Chemistry
A study explored the reaction of similar fluoro-substituted compounds for synthesizing various heterocyclic systems such as pyrazolopyridines. This showcases the potential of 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone in creating diverse biologically active molecules (Almansa et al., 2008).
Potential in Anticancer Research
Research involving fluoro-substituted pyrimidines has indicated significant anticancer activity. These compounds, including similar fluoro-substituted pyrimidine derivatives, demonstrate potential as chemotherapeutic agents due to their efficacy against various cancer cell lines (Hammam et al., 2005).
Role in Synthesis of Antifungal Agents
In the synthesis of voriconazole, a broad-spectrum triazole antifungal agent, the use of fluoro-substituted pyrimidines is critical. The specific synthesis process, which includes these compounds, highlights their importance in developing antifungal pharmaceuticals (Butters et al., 2001).
Applications in Antimicrobial and Antiviral Research
The synthesis of certain antimicrobial and antiviral compounds also involves fluoro-substituted pyrimidines. Studies indicate that these compounds can be effective against various microbial and viral strains, thus underscoring their potential in treating infectious diseases (Salimon et al., 2011).
Inhibition of Human Dihydroorotate Dehydrogenase (DHODH)
Original 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives, which are closely related to the compound , have shown potential as inhibitors of human dihydroorotate dehydrogenase (DHODH). This enzyme is involved in the de novo pyrimidine biosynthesis pathway, which is crucial for cell proliferation and has implications for antiviral properties (Munier-Lehmann et al., 2015).
Properties
IUPAC Name |
1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O2/c1-2-12-14(16)15(18-10-17-12)23-11-4-7-20(8-11)13(22)9-21-6-3-5-19-21/h3,5-6,10-11H,2,4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALOKLNGGNOQLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CN3C=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.